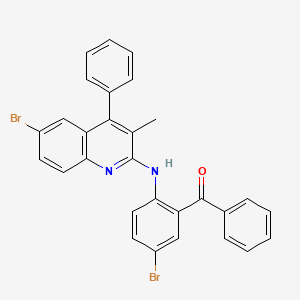![molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)
N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] is a complex organic compound that features a benzodioxine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.
Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.
化学反应分析
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.
Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid: Lacks the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group, making it less complex.
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid furan-2-ylmethylene-hydrazide: Contains a different substituent, leading to different properties and applications.
Uniqueness
The presence of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group in 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C19H19ClN2O5 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC 名称 |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
JKZGQSJVYQJOLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone](/img/structure/B11693495.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693496.png)
![N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11693497.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11693500.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693542.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-](/img/structure/B11693543.png)

![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
